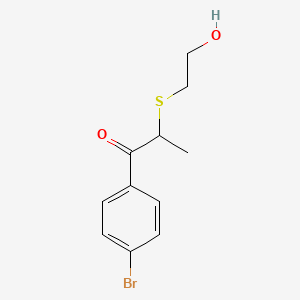
1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)propan-1-one is an organic compound that features a bromophenyl group, a hydroxyethylthio group, and a propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 2-mercaptoethanol.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Procedure: The 4-bromobenzaldehyde is reacted with 2-mercaptoethanol in the presence of the base to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the starting materials and reaction conditions efficiently.
Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanone backbone can be reduced to form alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)propan-1-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
1-(4-Chlorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one: Similar structure with a chlorine atom instead of bromine.
1-(4-Fluorophenyl)-2-((2-hydroxyethyl)thio)propan-1-one: Similar structure with a fluorine atom instead of bromine.
1-(4-Methylphenyl)-2-((2-hydroxyethyl)thio)propan-1-one: Similar structure with a methyl group instead of bromine.
Uniqueness
1-(4-Bromophenyl)-2-((2-hydroxyethyl)thio)propan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its analogs with different substituents.
特性
分子式 |
C11H13BrO2S |
|---|---|
分子量 |
289.19 g/mol |
IUPAC名 |
1-(4-bromophenyl)-2-(2-hydroxyethylsulfanyl)propan-1-one |
InChI |
InChI=1S/C11H13BrO2S/c1-8(15-7-6-13)11(14)9-2-4-10(12)5-3-9/h2-5,8,13H,6-7H2,1H3 |
InChIキー |
FYUFHXGHEBMFDV-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC=C(C=C1)Br)SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione](/img/structure/B13647382.png)
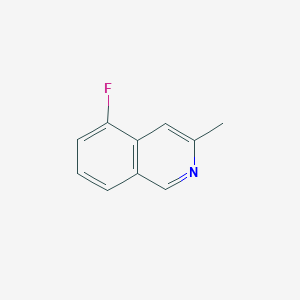

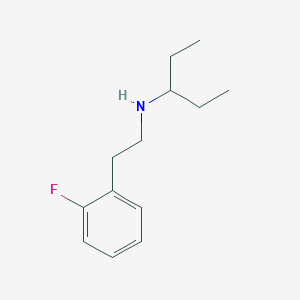
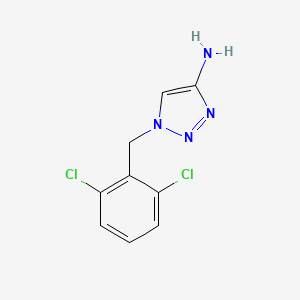
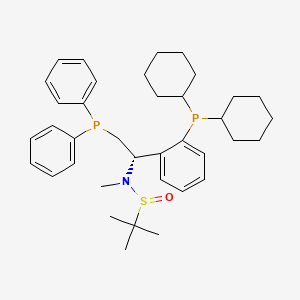



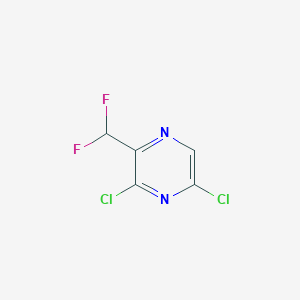
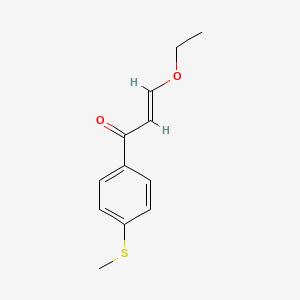
![4-[4-(3-Fluorophenyl)triazol-1-yl]-2-[4-[4-(3-fluorophenyl)triazol-1-yl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13647448.png)
![3-Amino-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B13647454.png)

